REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH2:10][CH2:11][Cl:12])=[CH:4][CH:3]=1.OO.[OH2:15].C(Cl)(Cl)Cl.C(O)(=[O:22])C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH2:9][CH2:10][CH2:11][Cl:12])(=[O:22])=[O:15])=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
58.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SCCCCl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 0.5 hr at ice bath temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred at ambient temperature for 24 hr
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
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Details
|
The organic layer was washed with an aqueous solution of sodium sulfite
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from chloroform-ether at freezer temperature
|
Type
|
CUSTOM
|
Details
|
to obtain 57.74 g (86%), mp 72.5-73.5
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether
|
Type
|
TEMPERATURE
|
Details
|
chilled in a freezer
|
Type
|
CUSTOM
|
Details
|
to obtain a second crop of 4.53 g (6.8%), mp 69°-72° C
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)CCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |